molecular formula C7H5F3O2S B6248597 3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid CAS No. 1141015-61-3

3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B6248597
CAS No.: 1141015-61-3
M. Wt: 210.2
InChI Key:
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Description

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical applications due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid involves the reaction of 5-(trifluoromethyl)thiophene with carbon dioxide. This reaction typically requires the presence of a strong base, such as n-butyllithium, to deprotonate the thiophene and facilitate the nucleophilic attack on carbon dioxide .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at positions adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and increase its metabolic stability. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the combination of its trifluoromethyl and carboxylic acid groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and materials with specific desired properties.

Properties

CAS No.

1141015-61-3

Molecular Formula

C7H5F3O2S

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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